Enhanced Metabolic Stability via Gem-Difluoro Blockade at the C5 Position versus Non-Fluorinated Parent
The 5,5-gem-difluoro substitution is a well-established strategy to block metabolically labile C-H bonds, directly addressing a key limitation of the non-fluorinated parent compound 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 6076-13-7) [1]. In the context of tetrahydroindazole-based DHODH inhibitors, researchers at Karolinska Institutet demonstrated that introducing fluorinated motifs into the saturated ring of the tetrahydroindazole scaffold was a key optimization step to improve in vitro metabolic stability, a modification that led to the identification of a clinical candidate [2]. While the specific metabolic half-life of the free acid building block is not reported, the strategic value of the 5,5-difluoro motif is directly inferred from the success of the broader medicinal chemistry program.
| Evidence Dimension | In vitro metabolic stability (strategy inference) |
|---|---|
| Target Compound Data | 5,5-Difluoro-1,4,6,7-tetrahydroindazole-3-carboxylic acid (building block) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (CAS 6076-13-7, non-fluorinated parent) |
| Quantified Difference | Not quantifiable for the free acid; strategic advantage demonstrated through successful analog optimization in the same scaffold series [2]. |
| Conditions | Human DHODH enzymatic assay and in vitro metabolic stability profiling in microsomes (data for derived analogs, not the free acid) [2]. |
Why This Matters
Selecting the 5,5-difluoro building block pre-emptively installs a critical metabolic shield, avoiding the need for late-stage fluorination and increasing the probability of downstream lead compound success.
- [1] CAS Common Chemistry. (2025). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (CAS 6076-13-7). Chemical Abstracts Service, Columbus, OH. View Source
- [2] Popova, G., Ladds, M. J. G. W., Johansson, L., Saleh, A., Larsson, J., Sandberg, L., ... & Yngve, U. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. View Source
